molecular formula C21H19ClN2O5S B3979101 N-(4-{[(4-chlorophenyl)sulfonyl]amino}-2,5-dimethoxyphenyl)benzamide

N-(4-{[(4-chlorophenyl)sulfonyl]amino}-2,5-dimethoxyphenyl)benzamide

Cat. No.: B3979101
M. Wt: 446.9 g/mol
InChI Key: RVFXUZRQABSKON-UHFFFAOYSA-N
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Description

N-(4-{[(4-chlorophenyl)sulfonyl]amino}-2,5-dimethoxyphenyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes a benzamide core, a sulfonamide group, and methoxy substituents

Properties

IUPAC Name

N-[4-[(4-chlorophenyl)sulfonylamino]-2,5-dimethoxyphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O5S/c1-28-19-13-18(24-30(26,27)16-10-8-15(22)9-11-16)20(29-2)12-17(19)23-21(25)14-6-4-3-5-7-14/h3-13,24H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVFXUZRQABSKON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(4-chlorophenyl)sulfonyl]amino}-2,5-dimethoxyphenyl)benzamide typically involves multiple steps:

    Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 4-chlorobenzenesulfonyl chloride with 2,5-dimethoxyaniline in the presence of a base such as triethylamine. This reaction forms the sulfonamide intermediate.

    Coupling with Benzoyl Chloride: The sulfonamide intermediate is then reacted with benzoyl chloride in the presence of a base to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(4-chlorophenyl)sulfonyl]amino}-2,5-dimethoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids from methoxy groups.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of new compounds with different functional groups replacing the chlorine atom.

Scientific Research Applications

N-(4-{[(4-chlorophenyl)sulfonyl]amino}-2,5-dimethoxyphenyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: Its interactions with biological molecules can be studied to understand its potential as a therapeutic agent.

    Materials Science: It can be used in the synthesis of novel materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of N-(4-{[(4-chlorophenyl)sulfonyl]amino}-2,5-dimethoxyphenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the benzamide core can interact with hydrophobic pockets. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(4-bromophenyl)sulfonyl]amino}-2,5-dimethoxyphenyl)benzamide
  • N-(4-{[(4-fluorophenyl)sulfonyl]amino}-2,5-dimethoxyphenyl)benzamide

Uniqueness

N-(4-{[(4-chlorophenyl)sulfonyl]amino}-2,5-dimethoxyphenyl)benzamide is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in halogen bonding, which can enhance binding affinity to biological targets compared to its bromine or fluorine analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-{[(4-chlorophenyl)sulfonyl]amino}-2,5-dimethoxyphenyl)benzamide
Reactant of Route 2
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N-(4-{[(4-chlorophenyl)sulfonyl]amino}-2,5-dimethoxyphenyl)benzamide

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